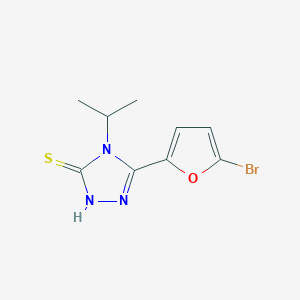

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Description

Historical Context of Triazole-Thiol Derivatives in Heterocyclic Chemistry

The development of triazole-thiol derivatives traces its origins to the early systematic studies of 1,2,4-triazole chemistry, which emerged as a distinct field in the mid-20th century. The fundamental synthesis of unsubstituted 1,2,4-triazole was established through the reaction of thiosemicarbazide with formic acid, followed by cyclization to form 1,2,4-triazole-3-thiol and subsequent oxidation with nitric acid or hydrogen peroxide. This foundational methodology established the basic framework for understanding triazole-thiol chemistry and provided the synthetic foundation for more complex derivatives.

The evolution of triazole-thiol synthesis progressed significantly with the introduction of the Einhorn-Brunner reaction and the Pellizzari reaction, which provided alternative pathways for constructing these heterocyclic systems. These classical methods were further refined through the development of dehydrative cyclization techniques using various hydrazinecarbothioamides in basic media, employing reagents such as sodium hydroxide, potassium hydroxide, and sodium bicarbonate. The systematic exploration of these synthetic routes revealed that the most common classical method involves the dehydrative cyclization of different hydrazinecarbothioamides in the presence of basic media, followed by neutralization with either acid or base depending on the specific reaction conditions.

| Historical Synthesis Method | Key Reagents | Products | Yield Range |

|---|---|---|---|

| Thiosemicarbazide Cyclization | Formic acid, oxidizing agents | 1,2,4-triazole-3-thiol | 60-80% |

| Einhorn-Brunner Reaction | Hydrazine derivatives, acyl compounds | Substituted triazoles | 70-85% |

| Pellizzari Reaction | Acylhydrazines, isothiocyanates | Triazole-thiones | 65-90% |

| Alkaline Cyclization | NaOH, KOH, various bases | 4-substituted triazole-3-thiones | 70-86% |

The historical development of these synthetic methodologies established the foundation for modern approaches to triazole-thiol chemistry. The recognition that hydrazinolysis of ethyl-substituted benzoates could yield carbonylhydrazides, which subsequently undergo nucleophilic addition with carbon disulfide to form hydrazide oxadiazole-2-thiones, represented a significant advancement in synthetic strategy. These oxadiazole intermediates could then be treated with hydrazine hydrate in ethanol to afford 4-amino-5-aryl-1,2,4-triazole-3-thiones, demonstrating the versatility of the triazole-thiol synthetic framework.

The evolution of triazole-thiol chemistry also encompassed the development of specialized reactions for introducing various substituents. The alkaline cyclization of different substituted acylthiocarbohydrazides, obtained from reactions of acylhydrazides with various isothiocyanates, emerged as a particularly effective method for preparing 4-alkyl-5-substituted-1,2,4-triazole-3-thiones in yields ranging from 70-86%. This methodology proved especially valuable for preparing compounds with diverse substitution patterns, enabling systematic structure-activity relationship studies.

Properties

IUPAC Name |

3-(5-bromofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNORTFRTDBCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Furyl Derivatives

The synthesis begins with the bromination of 2-furyl compounds to introduce the bromine atom at the 5-position of the furan ring. This is typically achieved by reacting 2-furyl derivatives with bromine in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to avoid over-bromination or ring degradation.

- Reaction:

2-furyl compound + Br₂ → 5-bromo-2-furyl derivative - Conditions:

Solvent: CCl₄ or CHCl₃

Temperature: 0–25 °C

Time: 1–3 hours - Notes:

Careful control of bromine equivalents and reaction time is critical to obtain selective monobromination.

Formation of the 1,2,4-Triazole Ring

The brominated furan intermediate is then reacted with hydrazine derivatives or hydrazinecarbothioamides to form the 1,2,4-triazole ring. This cyclization typically occurs under alkaline conditions, often using sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- Reaction:

Brominated furan + hydrazinecarbothioamide → 5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol - Conditions:

Medium: Water or isopropanol

Base: NaOH or KOH (excess)

Temperature: Reflux or 60–80 °C

Time: 3–6 hours - Mechanism:

Cyclization involves nucleophilic attack of hydrazine on the carbothioamide, followed by ring closure and elimination of water.

Introduction of the Isopropyl Group

The isopropyl substituent at the 4-position of the triazole ring is introduced via alkylation of the triazole-thiol intermediate using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base.

- Reaction:

5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol + isopropyl halide → 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol - Conditions:

Solvent: Isopropanol or DMF

Base: KOH or NaOH

Temperature: Room temperature to reflux

Time: 2–5 hours - Notes:

The alkylation proceeds via nucleophilic substitution at the thiol sulfur, forming the S-alkylated product.

Purification and Crystallization

The final product is typically purified by recrystallization from solvents such as propane-2-ol (isopropanol) or by chromatographic techniques to achieve high purity suitable for research or industrial use.

Industrial Production Considerations

Industrial synthesis optimizes the above steps for scalability, yield, and purity. Techniques include:

- Use of continuous flow reactors for controlled bromination and cyclization steps.

- Automated alkylation with precise stoichiometry to minimize side products.

- Purification via crystallization and preparative chromatography.

- Process optimization to reduce reaction times and solvent usage.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄, 0–25 °C | Controlled bromine equivalents | 80–90 | Selective monobromination |

| Triazole ring formation | Hydrazinecarbothioamide, NaOH, reflux | Alkaline medium, 3–6 h | 75–85 | Cyclization with water elimination |

| Isopropyl group alkylation | Isopropyl bromide, KOH, isopropanol, reflux | Nucleophilic substitution | 70–80 | S-alkylation at thiol sulfur |

| Purification | Recrystallization (isopropanol) | - | - | White crystalline product |

Research Findings and Mechanistic Insights

- The thiol group in the triazole ring is reactive and can be selectively alkylated without affecting the brominated furan moiety.

- Bromination is regioselective at the 5-position of the furan ring due to electronic effects, facilitating subsequent ring formation.

- The cyclization step is base-catalyzed and involves nucleophilic attack of hydrazine nitrogen on the carbothioamide carbon, followed by ring closure and tautomerization to the thiol form.

- Alkylation with isopropyl halides proceeds via an SN2 mechanism at the thiol sulfur, yielding the isopropyl-substituted triazole-thiol.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Hydrogenated furan derivatives.

Substitution: Amino or thiol-substituted furans.

Scientific Research Applications

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.

Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . The bromine atom and triazole ring can interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole-Thiol Derivatives

Table 1: Key Structural and Functional Comparisons

Table 2: Activity Profiles of Selected Analogues

Key Observations :

- Antimicrobial Potential: highlights that S-alkyl derivatives of 5-(furan-2-yl)-4-amino-triazole-3-thiols exhibit moderate activity against S. aureus, with isopropyl substituents enhancing efficacy. The target compound’s isopropyl group may similarly optimize interactions .

- Enzyme Inhibition : Indole- and pyrrole-containing analogues () demonstrate kinase inhibition, suggesting that bromofuryl-triazole-thiols could be optimized for similar targets.

- Gaps in Knowledge: The target compound lacks reported bioactivity data, unlike its well-studied analogues.

Physicochemical and Toxicological Comparisons

Biological Activity

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₁₀BrN₃OS

- CAS Number : 861444-27-1

- Molecular Weight : 273.16 g/mol

- Structure : The compound contains a triazole ring and a thiol functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-furyl derivatives with isopropyl-substituted triazoles. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal properties. The presence of the thiol group enhances the interaction with microbial enzymes.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Molecular docking studies suggest strong binding affinity to COX-1 and COX-2, indicating potential as an anti-inflammatory agent .

- Antitumor Activity : Preliminary studies suggest that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 5-position | Enhances antimicrobial activity |

| Variation in the thiol group | Alters anti-inflammatory potency |

| Isopropyl group presence | Increases lipophilicity and cellular uptake |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to standard antibiotics .

- Anti-inflammatory Mechanism : In vitro assays showed that the compound effectively reduced prostaglandin E2 levels in macrophages stimulated by lipopolysaccharides (LPS), confirming its anti-inflammatory potential .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). Results indicated IC50 values in the micromolar range, suggesting promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

- Methodology : The synthesis involves multi-step heterocyclization. Key steps include:

- Acylation and hydrazinolysis of starting reagents (e.g., furan derivatives) to form intermediates.

- Nucleophilic addition of isothiocyanates (e.g., phenylisothiocyanate) followed by alkaline cyclization to form the triazole-thiol backbone .

- Alkylation with isopropyl groups under optimized solvent conditions (methanol or propan-2-ol enhances yields due to better solubility and reaction kinetics) .

- Yield Optimization : Use chromatographic purification (HPLC with diode-array detection) to isolate pure products and minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm substituent positions (e.g., bromofuryl and isopropyl groups) via chemical shifts. For example, the furyl proton signals appear at δ 6.2–7.1 ppm, while isopropyl methyl groups resonate at δ 1.2–1.4 ppm .

- IR Spectroscopy : Detect thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 330–335 for C9H10BrN3OS) .

Q. What are the standard protocols for evaluating its stability under laboratory storage conditions?

- Stability Testing :

- Store at -20°C in inert atmospheres (argon) to prevent oxidation of the thiol group.

- Conduct accelerated degradation studies (e.g., exposure to light, humidity) monitored via TLC or HPLC to identify decomposition products .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound, and what binding affinity thresholds indicate pharmacological potential?

- Protocol :

- Use AutoDock Vina or Schrödinger Suite with protein targets like lanosterol 14α-demethylase (PDB: 3LD6) or cyclooxygenase-2 (PDB: 5KIR).

- Dock the compound with flexible side chains and analyze binding poses in active sites (e.g., interactions with heme in 3LD6) .

- Interpretation : Binding energies ≤ -7.0 kcal/mol suggest strong inhibition potential. For example, analogs with similar structures show ΔG values of -7.7 to -8.8 kcal/mol against 3LD6 .

Q. How do structural modifications (e.g., substituent variations) influence its antimicrobial activity, and how can contradictory data be resolved?

- SAR Analysis :

- The bromofuryl group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .

- Replace the isopropyl group with bulky aryl groups to test antifungal activity against Candida albicans via ergosterol biosynthesis inhibition .

- Resolving Contradictions : Compare MIC (Minimum Inhibitory Concentration) values across studies. For example, if activity varies against Staphylococcus aureus, assess assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. What in vitro assays are recommended to validate its kinase inhibition potential, and how should IC50 values be contextualized?

- Kinase Profiling :

- Use anaplastic lymphoma kinase (ALK) inhibition assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km values .

- Compare IC50 to reference inhibitors (e.g., crizotinib). For triazole-thiol derivatives, IC50 < 1 µM indicates high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.